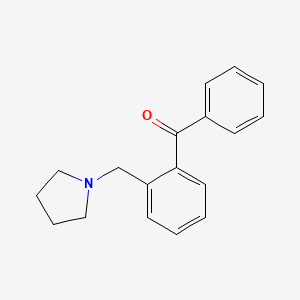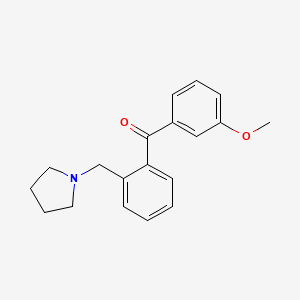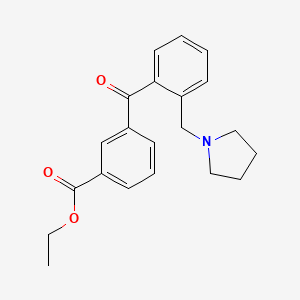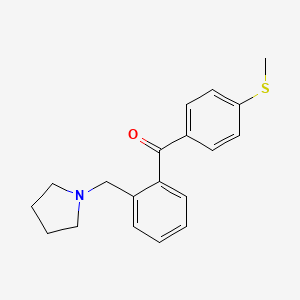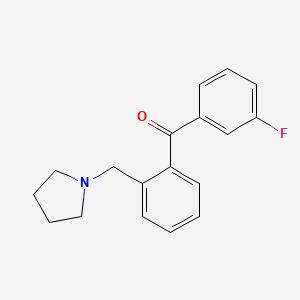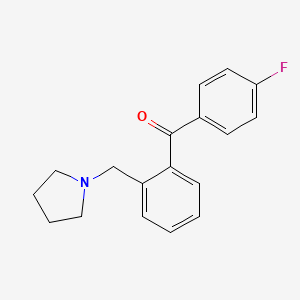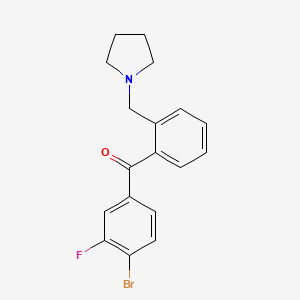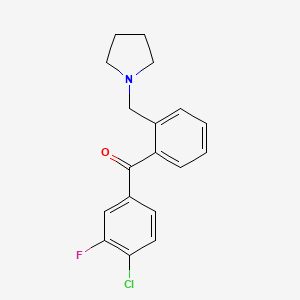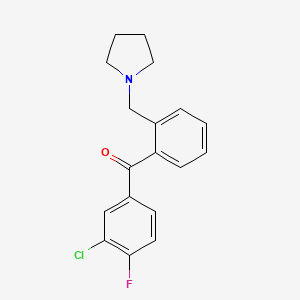![molecular formula C18H25NO3S B1327349 Ethyl 5-oxo-5-[2-(thiomorpholinomethyl)phenyl]valerate CAS No. 898782-62-2](/img/structure/B1327349.png)
Ethyl 5-oxo-5-[2-(thiomorpholinomethyl)phenyl]valerate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 5-oxo-5-[2-(thiomorpholinomethyl)phenyl]valerate is a chemical compound with the CAS Number: 898783-38-5 . It has a molecular weight of 335.47 . The IUPAC name for this compound is ethyl 5-oxo-5-[4-(4-thiomorpholinylmethyl)phenyl]pentanoate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C18H25NO3S/c1-2-22-18(21)5-3-4-17(20)16-8-6-15(7-9-16)14-19-10-12-23-13-11-19/h6-9H,2-5,10-14H2,1H3 . This code provides a specific representation of the molecular structure.Scientific Research Applications
Cardiomyopathy Treatment
Etomoxir has been studied for its potential to modulate metabolism in dilated cardiomyopathy, a condition where the heart becomes enlarged and cannot pump blood efficiently. By inhibiting carnitine palmitoyltransferase 1 (CPT1), Etomoxir interrupts fatty acid oxidation (FAO), which is a key energy source for the heart muscle .
Glioblastoma Therapy
Research indicates that Etomoxir exerts cytotoxic effects in glioblastoma (GBM), a type of brain cancer, by disrupting FAO pathways. This suggests its potential use in combination therapies targeting the bioenergetics of cancer cells .
Tumor Progression Inhibition
Etomoxir has been recognized for its role in suppressing tumor progression through the inhibition of FAO. Although clinical trials have shown liver toxicity at high doses, lower doses or combination with other metabolic pathway inhibitors and chemotherapy drugs may offer therapeutic benefits .
Stemness Phenotype Reduction
Studies have shown that Etomoxir can inhibit stemness phenotypes in cancer cells by targeting CPT1A, a variant of CPT1 involved in FAO. This could potentially lead to new approaches in cancer treatment by reducing the ability of cancer cells to maintain their stem cell-like properties .
properties
IUPAC Name |
ethyl 5-oxo-5-[2-(thiomorpholin-4-ylmethyl)phenyl]pentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO3S/c1-2-22-18(21)9-5-8-17(20)16-7-4-3-6-15(16)14-19-10-12-23-13-11-19/h3-4,6-7H,2,5,8-14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRSWBDZTMVZXSW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)C1=CC=CC=C1CN2CCSCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20643852 |
Source


|
| Record name | Ethyl 5-oxo-5-{2-[(thiomorpholin-4-yl)methyl]phenyl}pentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20643852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-oxo-5-[2-(thiomorpholinomethyl)phenyl]valerate | |
CAS RN |
898782-62-2 |
Source


|
| Record name | Ethyl 5-oxo-5-{2-[(thiomorpholin-4-yl)methyl]phenyl}pentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20643852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

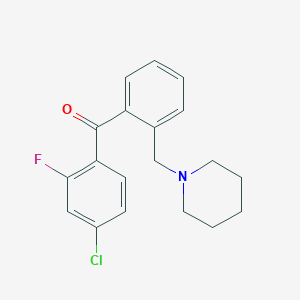
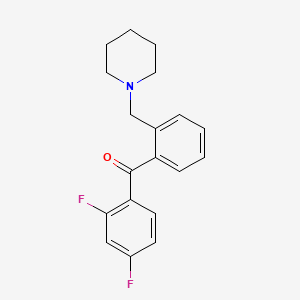
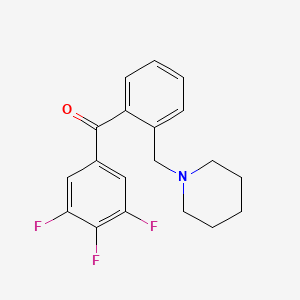
![Ethyl 5-oxo-5-[2-(piperidinomethyl)phenyl]valerate](/img/structure/B1327274.png)
![Ethyl 6-oxo-6-[2-(piperidinomethyl)phenyl]hexanoate](/img/structure/B1327275.png)
